molecular formula C14H21ClN4O B8234842 N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride

N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride

Cat. No.: B8234842
M. Wt: 296.79 g/mol
InChI Key: ZAUVOKVVJHVFJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride (CAS 1310544-60-5) is a tetradentate ligand with an ethylenediamine backbone functionalized by two pyridin-2-ylmethyl groups. Its molecular formula is C₁₄H₁₈N₄·4HCl·2H₂O (MW: 424.194 g/mol) . The compound is protonated and stabilized as a hydrochloride hydrate, making it water-soluble and suitable for coordination chemistry. It has been widely used in catalysis, particularly in water oxidation (e.g., Co(III) complexes for O–O bond formation) and asymmetric epoxidation of alkenes using Mn(II) catalysts . The pyridinyl nitrogen atoms and amine donors enable strong metal binding, while the ethylenediamine backbone provides structural flexibility .

Properties

IUPAC Name

N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine;hydrate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N4.ClH.H2O/c1-3-7-17-13(5-1)11-15-9-10-16-12-14-6-2-4-8-18-14;;/h1-8,15-16H,9-12H2;1H;1H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZAUVOKVVJHVFJN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CNCCNCC2=CC=CC=N2.O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21ClN4O
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.79 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine typically involves the reaction of 2-pyridinecarboxaldehyde with ethylenediamine under controlled conditions. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent choice, and reaction time. The use of catalysts and purification techniques like recrystallization or chromatography ensures high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions: N,N’-bis(pyridin-2-ylmethyl)ethane-1,2-diamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions are typically metal-ligand complexes, which have applications in catalysis and as intermediates in organic synthesis .

Comparison with Similar Compounds

Key Structural Insights :

  • Electron-withdrawing groups (e.g., chlorobenzylidene in L1) reduce ligand basicity, favoring hard metal ions (Cu²⁺, Co²⁺) .
  • Hydroxyethyl substituents (e.g., in Pt complexes) enable hydrogen bonding, stabilizing cis-R,S isomers .
  • Thiophenyl groups introduce sulfur donors, altering redox properties in Au(III) complexes .

Coordination Chemistry and Stability

  • Target Compound : Forms chiral Mn(II) complexes for enantioselective epoxidation (90% yield, >99% selectivity) . The protonated amine and pyridinyl N atoms stabilize high-spin states.
  • BPMEN-Co(III) : Exhibits µ-O/µ-OH bridging in dinuclear complexes critical for water oxidation .
  • Hydroxyethyl-Pt(II) : Stabilized by intramolecular H-bonding, enabling spontaneous crystallization of cis-R,S isomers .
  • Au(III) Complexes: N,N'-bis(thiophen-2-ylmethyl)ethane-1,2-diamine forms stable [AuCl₄]⁻ salts with distinct monoclinic packing .

Catalytic Performance

Application Compound/Metal Complex Performance Metrics Reference
Asymmetric Epoxidation Mn(II)-N,N'-bis(pyridin-2-ylmethyl)ethane-1,2-diamine 90% yield, >99% selectivity (1,3-butadiene)
Water Oxidation [Co₂(μ-OH)(μ-O₂)(BPMEN)]³⁺ Efficient O₂ evolution under mild conditions
Anticancer Activity Pt(II)-N,N'-bis(2-hydroxyethyl)ethane-1,2-diamine Stable 5’-GMP adducts; potential chemotherapeutic
ATRP Polymerization CuCl/BPED Controlled polymerization (PDI < 1.5)

Mechanistic Insights :

  • Mn(II) Catalysts leverage pyridinyl N donors for peroxide activation .
  • Co(III) Dinuclear Complexes utilize µ-O bridges for O–O bond formation .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.